molecular formula C12H18D4O2 B1148039 gamma - Dodecalactone - d4 CAS No. 1394230-36-4

gamma - Dodecalactone - d4

Cat. No.: B1148039
CAS No.: 1394230-36-4
M. Wt: 202.33
Attention: For research use only. Not for human or veterinary use.
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Description

γ-Dodecalactone-d4 is a deuterated analog of γ-dodecalactone (C₁₂H₂₀O₂), where four hydrogen atoms are replaced with deuterium (²H). The non-deuterated form, γ-dodecalactone, is a cyclic ester (γ-lactone) naturally occurring in fruits such as peach, apricot, and strawberry . It is widely used in the food, fragrance, and cosmetic industries for its creamy, fruity, and peach-like aroma . The deuterated variant (d4) is primarily employed as an internal standard in gas chromatography-mass spectrometry (GC-MS) for quantifying lactones in complex matrices due to its isotopic stability and minimal interference with natural analogs .

Properties

CAS No.

1394230-36-4

Molecular Formula

C12H18D4O2

Molecular Weight

202.33

Purity

95% min.

Synonyms

gamma - Dodecalactone - d4

Origin of Product

United States

Comparison with Similar Compounds

Structural and Chemical Properties

Table 1: Structural Comparison of γ-Dodecalactone and Related Lactones
Compound Structure Molecular Formula Molecular Weight (g/mol) Key Features
γ-Dodecalactone-d4 γ-lactone (d4) C₁₂H₁₆D₄O₂ 200.32 Deuterated, used as analytical standard
γ-Dodecalactone γ-lactone C₁₂H₂₀O₂ 196.29 Peach, apricot aroma; natural occurrence
δ-Dodecalactone δ-lactone C₁₂H₂₂O₂ 198.30 Coconut-like, waxy notes; found in dairy
γ-Decalactone γ-lactone C₁₀H₁₈O₂ 170.25 Dominant in peach aromas; "character-affecting" in fruits
γ-Octalactone γ-lactone C₈H₁₄O₂ 142.20 Fruity, tropical; detected in peaches
δ-Decalactone δ-lactone C₁₀H₁₈O₂ 170.25 Coconut off-flavor in milk fat

Key Insights :

  • Position of Lactone Ring: γ-Lactones (5-membered ring) impart fruity and floral notes, while δ-lactones (6-membered ring) tend toward creamy or coconut-like aromas .
  • Chain Length : Longer alkyl chains (e.g., dodecalactone vs. decalactone) enhance fatty, waxy undertones .
Table 2: Natural Occurrence and Production Methods
Compound Natural Sources Biosynthetic Pathways Industrial Production
γ-Dodecalactone Peach, apricot, strawberry, milk β-oxidation of 10-hydroxystearic acid Biotransformation using Waltomyces lipofer
δ-Dodecalactone Sheep milk, cheeses Hydrolysis of triglycerides in dairy Chemical synthesis (e.g., ring-opening polymerization)
γ-Decalactone Peaches, nectarines Yeast-mediated oxidation of ricinoleic acid Microbial fermentation
δ-Decalactone Butter oil, heated dairy products Thermal degradation of hydroxy fatty acids Chemical lactonization

Key Insights :

  • Biotransformation Efficiency : γ-Dodecalactone can be produced at high yields (46 g/L) using permeabilized W. lipofer cells, surpassing traditional methods .
  • Dairy-Derived Lactones : δ-Lactones (e.g., δ-decalactone) form during lipid oxidation in dairy, contributing to both desirable and off-flavors .

Sensory and Application Profiles

Key Insights :

  • Sensory Synergy: γ-Dodecalactone enhances "fruity" and "floral" attributes in brandies when combined with γ-nonalactone .
  • Off-Flavor Risks : δ-Decalactone is linked to coconut-like off-flavors in stored dairy, requiring precise control in food processing .

Stability and Functional Differences

  • Thermal Stability : δ-Lactones (e.g., δ-dodecalactone) are more stable under high-temperature processing than γ-lactones, which degrade faster .
  • Analytical Utility : γ-Dodecalactone-d4’s deuterium substitution minimizes spectral overlap in GC-MS, enabling accurate quantification in complex samples like cheeses and meats .

Q & A

Basic Research Questions

Q. What are the standard analytical methods for identifying and quantifying gamma-Dodecalactone-d4 in complex matrices (e.g., food, biological samples)?

  • Methodology : Gas chromatography-mass spectrometry (GC-MS) and reversed-phase high-performance liquid chromatography (HPLC) are widely used. For enantiomeric separation, chiral stationary phases like amylose tris(5-chloro-2-methylphenylcarbamate) are effective . Quantification requires calibration with deuterated internal standards to account for matrix effects. Ensure linearity ranges (e.g., 0.1–30 ppm) align with the compound’s typical application doses .

Q. How is gamma-Dodecalactone-d4 synthesized, and what are the critical steps for ensuring isotopic purity?

  • Methodology : Synthesis involves deuterium incorporation via acid-catalyzed esterification or lactonization of deuterated precursors. Key steps include (1) using deuterated solvents (e.g., D2O) to minimize proton exchange and (2) verifying isotopic purity via nuclear magnetic resonance (NMR) or high-resolution mass spectrometry (HRMS). Purity thresholds (≥98%) must be confirmed via GC-FID .

Q. What are the stability and storage conditions for gamma-Dodecalactone-d4 under laboratory settings?

  • Methodology : Store in amber glass vials at –20°C to prevent photodegradation and thermal decomposition. Monitor purity via periodic HPLC analysis. The compound’s physicochemical properties (flash point >100°C, density 1.458–1.461 g/mL) necessitate inert-atmosphere handling to avoid oxidation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in quantification results when using different chromatographic techniques (e.g., GC-MS vs. HPLC)?

  • Methodology : Cross-validate methods using spiked samples and statistical tools (e.g., t-tests). For example, GC-MS may overestimate concentrations due to co-eluting isomers, whereas HPLC with chiral columns provides better resolution. Use centroid data analysis and peak filtering algorithms to improve signal clarity in complex matrices .

Q. What experimental designs are optimal for studying the stereochemical effects of deuterium substitution in gamma-Dodecalactone-d4?

  • Methodology : Employ enantioselective synthesis coupled with circular dichroism (CD) spectroscopy. Compare the retention times and enantiomeric excess (ee) of deuterated vs. non-deuterated lactones using chiral HPLC . Isotopic labeling may alter intermolecular interactions, requiring molecular dynamics simulations to interpret data .

Q. How can researchers address challenges in isolating gamma-Dodecalactone-d4 from natural sources (e.g., plant extracts) for isotopic tracer studies?

  • Methodology : Use solid-phase extraction (SPE) with C18 cartridges followed by two-dimensional GC×GC-MS for enhanced separation. Optimize gradient elution protocols to minimize interference from structurally similar lactones (e.g., delta-Dodecalactone) .

Q. What statistical approaches are recommended for analyzing contradictory data on gamma-Dodecalactone-d4’s flavor-enhancing mechanisms?

  • Methodology : Apply multivariate analysis (e.g., PCA) to sensory evaluation datasets. For dose-response contradictions, use nonlinear regression models (e.g., Hill equation) to account for threshold variations across matrices. Reconcile discrepancies by cross-referencing FEMA regulatory guidelines .

Q. How can isotopic dilution assays be optimized to track gamma-Dodecalactone-d4 metabolism in vivo?

  • Methodology : Administer deuterated lactones via controlled diets and collect biological samples at timed intervals. Use LC-HRMS to detect metabolites, applying stable isotope-resolved metabolomics (SIRM) for pathway mapping. Normalize data against non-deuterated controls to correct for natural abundance .

Methodological Considerations

  • Data Validation : Always include triplicate measurements and negative controls. For chiral analyses, report enantiomeric ratios (er) alongside ee values .
  • Ethical Compliance : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when designing studies .

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